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Compound of Interest

Compound Name: 3-Cyano-4-isobutoxybenzoic acid

CAS No.: 528607-60-5

Cat. No.: B1371355 Get Quote

3-Cyano-4-isobutoxybenzoic acid is a substituted aromatic carboxylic acid that has garnered

attention as a versatile building block in medicinal chemistry and materials science.[1] Its

unique trifunctional structure—comprising a carboxylic acid, a nitrile group, and an isobutoxy

ether—makes it a valuable precursor for the synthesis of complex heterocyclic compounds.[1]

Notably, it serves as a key intermediate in the development of agonists for sphingosine-1-

phosphate (S1P) receptors, which are targets for treating autoimmune diseases like multiple

sclerosis.[2]

A thorough understanding of the physical characteristics of this compound is paramount for its

effective use in synthesis, process development, and quality control. This guide provides a

comprehensive overview of its core properties, outlines detailed methodologies for its

characterization, and explains the scientific rationale behind these experimental choices,

ensuring a foundation of trustworthiness and technical accuracy for researchers in the field.

Compound Identification and Core Properties
Precise identification is the cornerstone of any chemical analysis. The fundamental identifiers

and molecular properties of 3-Cyano-4-isobutoxybenzoic acid are summarized below.
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Property Value Source

IUPAC Name
3-cyano-4-(2-

methylpropoxy)benzoic acid
[1]

CAS Number 528607-60-5 [1]

Molecular Formula C₁₂H₁₃NO₃ [1]

Molecular Weight 219.24 g/mol [1]

Canonical SMILES
CC(C)COC1=C(C=C(C=C1)C(

=O)O)C#N
[1]

InChI Key
NPSZYDWVXISOEH-

UHFFFAOYSA-N
[1]

The presence of the isobutoxy group is a critical structural feature, enhancing the molecule's

solubility in common organic solvents, which is a significant advantage for its application in

synthetic chemistry.[1]

Physicochemical Characterization: An Experimental
Approach
While specific, experimentally verified data for 3-Cyano-4-isobutoxybenzoic acid is not

extensively documented in publicly available literature, its properties can be reliably predicted

and characterized using standard analytical techniques. For comparative purposes, data for the

closely related analogue, 3-Cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3), is often

referenced.
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Physical Property
Reported/Predicted Value
(Analogue Data)

Significance & Rationale

Appearance White to off-white solid
Provides a preliminary,

qualitative measure of purity.

Melting Point
149-153 °C (for isopropoxy

analogue)

A sharp melting range is a key

indicator of high purity.[2]

Boiling Point
371.4 ± 27.0 °C (Predicted, for

isopropoxy analogue)

Useful for purification methods

like distillation under vacuum,

though decomposition may

occur at atmospheric pressure.

[2]

pKa
4.09 ± 0.10 (Predicted, for

isopropoxy analogue)

The acidity of the carboxylic

acid group dictates its

reactivity and solubility in

aqueous solutions of varying

pH.[2]

Solubility
Enhanced solubility in organic

solvents

The isobutoxy group imparts

lipophilicity, facilitating

reactions in non-polar media.

[1]

Workflow for Physicochemical Analysis
The logical flow for characterizing a new batch of 3-Cyano-4-isobutoxybenzoic acid involves

a sequence of tests designed to confirm identity, purity, and key physical properties.
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Characterization Workflow

Sample Acquisition

Visual Inspection
(Color, Form)

Initial Check

Spectroscopic Identity Confirmation
(NMR, IR, MS)

Direct Analysis

Melting Point Determination

Purity Indicator

Proceed if Pure

Purity Assessment
(e.g., HPLC, Elemental Analysis)

Quantitative Check

Solubility & pKa Determination

For Formulation/Process Dev.

Click to download full resolution via product page

Caption: Workflow for the physical characterization of 3-Cyano-4-isobutoxybenzoic acid.

Experimental Protocols for Core Characterization
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The following protocols are designed to be self-validating, providing researchers with robust

methods for analyzing 3-Cyano-4-isobutoxybenzoic acid.

Melting Point Determination
Objective: To determine the melting range as an indicator of purity.

Methodology:

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual

solvent, which can depress the melting point.

Instrumentation: Use a calibrated digital melting point apparatus.

Procedure:

Load a small amount of the finely powdered solid into a capillary tube.

Place the tube in the apparatus and heat at a rapid rate (e.g., 10-15 °C/min) to find the

approximate melting point.

Allow the apparatus to cool and repeat with a fresh sample, this time heating at a slower

ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

Data Recording: Record the temperature at which the first drop of liquid appears and the

temperature at which the entire sample becomes liquid. A narrow range (< 2 °C) suggests

high purity.

Solubility Assessment
Objective: To qualitatively or quantitatively determine the solubility in solvents relevant to

synthesis and drug development.

Methodology:

Solvent Selection: Choose a range of solvents, including water, buffered aqueous

solutions (pH 4.0, 7.4, 9.0), methanol, ethanol, ethyl acetate, dichloromethane, and

tetrahydrofuran.
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Procedure (Qualitative):

To 1 mL of the chosen solvent in a vial, add ~1-2 mg of the compound.

Stir or vortex the mixture at room temperature for 1-2 minutes.

Visually observe if the solid dissolves completely.

Procedure (Quantitative):

Prepare a saturated solution by adding an excess of the compound to a known volume

of solvent.

Stir the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure

equilibrium is reached.

Filter the solution to remove undissolved solid.

Analyze a known volume of the filtrate using a calibrated analytical technique (e.g., UV-

Vis spectroscopy or HPLC) to determine the concentration.

Spectroscopic and Structural Analysis
Spectroscopic techniques provide an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the carbon-hydrogen framework.

¹H NMR Spectroscopy (Expected Data):

Rationale: The number of signals, their chemical shifts, splitting patterns, and integration

values correspond directly to the different types of protons in the molecule.

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃). The carboxylic acid proton is best observed in DMSO-

d₆.
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Expected Chemical
Shift (δ) ppm

Multiplicity Integration Assignment

~13.0 Singlet (broad) 1H -COOH

~7.8-8.0 Multiplet 2H Aromatic-H

~7.1-7.3 Multiplet 1H Aromatic-H

~3.9 Doublet 2H -O-CH₂-CH-

~2.1 Multiplet 1H -CH₂-CH-(CH₃)₂

~1.0 Doublet 6H -CH-(CH₃)₂

¹³C NMR Spectroscopy (Expected Data):

Rationale: Provides information on the number and electronic environment of all unique

carbon atoms.

Expected Chemical Shift (δ) ppm Assignment

~166 C=O (Carboxylic Acid)

~162 Aromatic C-O

~134 Aromatic C-H

~132 Aromatic C-H

~118 Aromatic C-CN

~116 Aromatic C-H

~115 C≡N (Nitrile)

~108 Aromatic C-C=O

~75 -O-CH₂-

~28 -CH-(CH₃)₂

~19 -CH-(CH₃)₂
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Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the key functional groups present in the

molecule based on their characteristic vibrational frequencies.

Protocol (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by taking a background spectrum.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact.

Acquire the spectrum.

Expected Absorption (cm⁻¹) Functional Group

~3300-2500 (broad) O-H stretch (Carboxylic Acid)

~2230-2210 C≡N stretch (Nitrile)

~1710-1680 C=O stretch (Carboxylic Acid)

~1600, ~1470 C=C stretch (Aromatic)

~1250, ~1050 C-O stretch (Ether and Acid)

Mass Spectrometry (MS)
Rationale: MS provides the exact molecular weight and information about the molecule's

fragmentation pattern, further confirming its identity.

Expected Result: In a high-resolution mass spectrum (HRMS), the primary observation

would be the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, with

a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₁₂H₁₃NO₃.

Synthesis and Purification Overview
Obtaining a pure sample is a prerequisite for accurate characterization. The synthesis of 3-
Cyano-4-isobutoxybenzoic acid typically involves the alkylation of a 3-cyano-4-
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hydroxybenzoic acid precursor.[1]

Synthesis & Purification Workflow

Precursor:
3-Cyano-4-hydroxybenzoate

Alkylation Reaction
(Isobutyl bromide, Base)

Work-up & Extraction

Hydrolysis (if starting from ester)

Crude Product

Purification
(Recrystallization or Chromatography)

Pure 3-Cyano-4-
isobutoxybenzoic Acid

Characterization
(as per sections 2-4)

Click to download full resolution via product page
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Caption: A simplified workflow for the synthesis and purification of the title compound.

Purification via recrystallization is a self-validating system; the formation of well-defined crystals

from a suitable solvent system is a strong indicator of purity, which is then confirmed by melting

point analysis and spectroscopy.[1]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Cyano-4-isobutoxybenzoic acid is not widely

available, data from analogous compounds such as 4-cyanobenzoic acid and other substituted

benzoic acids suggest the following precautions:

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory

irritation (H335). Harmful if swallowed.

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[3]

Conclusion
3-Cyano-4-isobutoxybenzoic acid is a compound of significant interest to synthetic and

medicinal chemists. While comprehensive physical data in the public domain is limited, its

characteristics can be thoroughly investigated using the robust, standard analytical protocols

detailed in this guide. By applying these methodologies, researchers can ensure the quality

and identity of their material, enabling reliable and reproducible results in drug discovery and

development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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